molecular formula C7H7BrIN B3111423 5-Bromo-3-iodo-2-methylaniline CAS No. 1823897-18-2

5-Bromo-3-iodo-2-methylaniline

Cat. No.: B3111423
CAS No.: 1823897-18-2
M. Wt: 311.95
InChI Key: WDTFIPGNGFZEFI-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methylaniline is a halogen-substituted aromatic amine with the molecular formula C₇H₇BrIN (base compound). Its hydrochloride derivative, this compound hydrochloride (CAS 2044927-53-7), is cataloged by American Elements as a life science product . The compound features bromine and iodine substituents on the benzene ring, which enhance its steric and electronic properties compared to simpler bromoanilines.

Properties

IUPAC Name

5-bromo-3-iodo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTFIPGNGFZEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-3-iodo-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methylaniline depends on the specific reactions it undergoesIn coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of biaryl compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-3-iodo-2-methylaniline (inferred properties) with key analogs, focusing on molecular properties, physical data, and commercial availability:

Compound CAS RN Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Purity & Price Applications/Notes
This compound (hydrochloride) 2044927-53-7 C₁₁H₁₄N₄ 202.26 Not reported Not reported Powder form; custom synthesis Intermediate in life sciences
5-Bromo-2-methylaniline 39478-78-9 C₇H₈BrN 186.05 33 139 95% purity; TCI America Precursor for dyes and agrochemicals
3-Bromo-4-methylaniline 7745-91-7 C₇H₈BrN 186.04 27–30 254–257 >97.0% (HPLC); ¥5,400/5g Used in cross-coupling reactions
5-Bromo-4-iodo-2-methylaniline Not explicitly listed C₇H₇BrIN ~313.95 (calculated) Not reported Not reported Experimental synthesis Intermediate for fluorescent derivatives
4-Bromo-3-methylaniline 6933-10-4 C₇H₈BrN 186.05 80–82 240 97% purity Building block in medicinal chemistry
2-Bromo-5-methylaniline 53078-85-6 C₇H₈BrN 186.04 Not reported Not reported >95.0% (GC); ¥17,000/5g Suzuki-Miyaura coupling substrate

Key Observations:

Halogen Effects :

  • The iodine substituent in This compound increases molecular weight (~314 vs. ~186 for bromo-methylanilines) and polarizability, enhancing its utility in heavy-atom-mediated reactions (e.g., crystallography or fluorescence quenching) .
  • Bromine at the 5-position (as in 5-Bromo-2-methylaniline) lowers melting points (33°C) compared to bromine at the 3- or 4-positions (27–82°C), suggesting steric and packing differences .

Commercial Availability :

  • Simpler bromoanilines (e.g., 3-Bromo-4-methylaniline) are widely available at lower costs (¥5,400/5g) compared to iodine-containing analogs, which require custom synthesis .

Reactivity :

  • Iodo-substituted anilines like 5-Bromo-4-iodo-2-methylaniline are preferred in palladium-catalyzed reactions due to iodine’s superior leaving-group ability compared to bromine .

Biological Activity

5-Bromo-3-iodo-2-methylaniline is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula : C₇H₈BrI N
  • Molecular Weight : 263.05 g/mol

The presence of bromine and iodine substituents on the aromatic ring influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, which are crucial for binding to biological macromolecules.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound could modulate receptor activity, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some research points to neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

A study conducted on various aniline derivatives, including this compound, demonstrated significant inhibition of cell growth in cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .

In Vivo Studies

Animal model studies have shown that administration of this compound resulted in a reduction in tumor size in xenograft models. This suggests its potential efficacy as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateSignificantPotential
5-Chloro-2-methylanilineLowModerateNone
4-IodoanilineHighLowModerate

This table illustrates the varying degrees of biological activity among related compounds, highlighting the unique profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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